molecular formula C4H2F2S B098738 3,4-Difluorothiophene CAS No. 19259-15-5

3,4-Difluorothiophene

Cat. No.: B098738
CAS No.: 19259-15-5
M. Wt: 120.12 g/mol
InChI Key: UGIBDPMYKKYHTB-UHFFFAOYSA-N
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Description

3,4-Difluorothiophene is a fluorinated derivative of thiophene, a five-membered heterocyclic compound containing sulfur.

Mechanism of Action

Target of Action

3,4-Difluorothiophene is a chemical compound used in the synthesis of various organic materials. The primary targets of this compound are typically organic molecules that can undergo reactions with this compound to form more complex structures .

Mode of Action

The mode of action of this compound involves its interaction with other organic molecules in chemical reactions. It can participate in various types of reactions, including substitution and addition reactions, to form new compounds .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific reactions it is involved in. In general, it is used to synthesize more complex organic compounds, potentially affecting the pathways these compounds are involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small organic molecule, it is likely to be absorbed and distributed throughout the body fairly quickly. Its metabolism and excretion would depend on the specific biochemical reactions it undergoes in the body .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it participates in. For example, in the synthesis of organic solar cells, it contributes to the formation of the active layer that absorbs sunlight and generates electricity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions it participates in .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluorothiophene typically involves the direct fluorination of thiophene. One common method is the reaction of thiophene with molecular fluorine (F₂) under controlled conditions. This process requires careful handling due to the high reactivity of fluorine .

Another approach involves the use of electrophilic fluorinating agents such as sulfur tetrafluoride (SF₄) or perchloryl fluoride (FClO₃). These reagents provide a more controlled fluorination process, yielding this compound with high selectivity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Comparison with Similar Compounds

Uniqueness: 3,4-Difluorothiophene is unique due to the specific positioning of the fluorine atoms, which significantly alters its electronic properties compared to other fluorinated thiophenes. This makes it particularly valuable in applications requiring precise control over electronic characteristics .

Properties

IUPAC Name

3,4-difluorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F2S/c5-3-1-7-2-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIBDPMYKKYHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617832
Record name 3,4-Difluorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19259-15-5
Record name 3,4-Difluorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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